1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

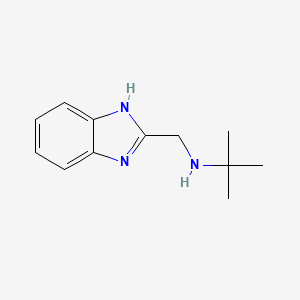

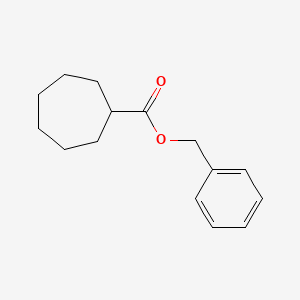

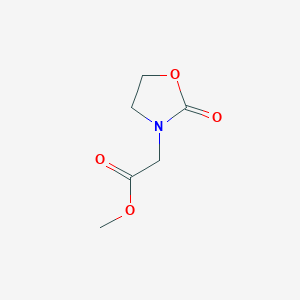

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dimerization and Supramolecular Chemistry

This compound is related to the family of ureidopyrimidinones, which are known for their strong dimerization capabilities via quadruple hydrogen bonding. Such dimerization is significant in the context of supramolecular chemistry, where these compounds act as building blocks for larger, complex structures due to their donor−donor−acceptor−acceptor (DDAA) array of hydrogen bonding sites. This functionality offers a pathway for creating supramolecular polymers and materials with tailored properties for various applications, including biomaterials, sensors, and molecular electronics (Beijer et al., 1998).

Corrosion Inhibition

Compounds within this class have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to form a protective layer on metal surfaces through adsorption suggests potential applications in materials science, specifically in protecting infrastructure and machinery against corrosive damage (Mistry et al., 2011).

Electron Transfer Studies

The ureidopyrimidinone moiety, due to its structural configuration, has been studied for its role in electron transfer processes. These studies are foundational in developing advanced materials for electronic and photonic devices, where controlled electron transfer is crucial (Pichlmaier et al., 2009).

Antioxidant Activity

Derivatives of ureidopyrimidinones have been synthesized and evaluated for their antioxidant activity. This research avenue is critical for developing new antioxidants that can be used to combat oxidative stress-related diseases and in the preservation of materials susceptible to oxidation (George et al., 2010).

Herbicidal Applications

Research into substituted phenyltetrahydropyrimidinones, a related class, reveals their utility as preemergence herbicides inhibiting carotenoid biosynthesis. This mode of action, targeting the phytoene desaturase step, showcases the agricultural applications of these compounds in managing weed growth and improving crop yield (Babczinski et al., 1995).

Propiedades

IUPAC Name |

1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-27-17-9-5-8-15(19(17)28-2)23-20(26)21-10-11-24-13-22-16(12-18(24)25)14-6-3-4-7-14/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLCLRIXZUJEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCCN2C=NC(=CC2=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)

![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)

![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)